molecular formula C22H19ClO3 B14494094 Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)- CAS No. 65690-33-7

Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)-

Cat. No.: B14494094
CAS No.: 65690-33-7
M. Wt: 366.8 g/mol
InChI Key: VETQMFFAUYBYLI-UHFFFAOYSA-N
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Description

Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)- is an organic compound with a complex structure It is a derivative of benzeneacetyl chloride, featuring two phenylmethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)- typically involves the reaction of benzeneacetyl chloride with phenylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine or triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)- can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

    Oxidation and Reduction: The phenylmethoxy groups can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used to hydrolyze the acyl chloride group.

Major Products Formed

    Substitution Reactions: Products include halogenated or nitrated derivatives of the original compound.

    Oxidation: Oxidation of the phenylmethoxy groups can yield benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction can lead to the formation of benzyl alcohol derivatives.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving acyl chlorides.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)- involves its reactivity as an acyl chloride. The compound can act as an acylating agent, transferring its acyl group to nucleophiles such as amines or alcohols. This reactivity is facilitated by the electron-withdrawing nature of the acyl chloride group, making it highly reactive towards nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetyl chloride: The parent compound, lacking the phenylmethoxy groups.

    Phenylacetyl chloride: Similar structure but with a phenyl group instead of the benzene ring.

    Benzoyl chloride: Another acyl chloride with a benzene ring but without the acetyl group.

Uniqueness

Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)- is unique due to the presence of two phenylmethoxy groups, which can influence its reactivity and physical properties. These groups can provide steric hindrance and electronic effects that differentiate it from other acyl chlorides.

Properties

CAS No.

65690-33-7

Molecular Formula

C22H19ClO3

Molecular Weight

366.8 g/mol

IUPAC Name

2-[3,5-bis(phenylmethoxy)phenyl]acetyl chloride

InChI

InChI=1S/C22H19ClO3/c23-22(24)13-19-11-20(25-15-17-7-3-1-4-8-17)14-21(12-19)26-16-18-9-5-2-6-10-18/h1-12,14H,13,15-16H2

InChI Key

VETQMFFAUYBYLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)CC(=O)Cl)OCC3=CC=CC=C3

Origin of Product

United States

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